isopropyl 2-(6-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-1(6H)-yl)acetate
Description
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Properties
IUPAC Name |
propan-2-yl 2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-6-oxopyridazin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-11(2)25-16(24)10-22-15(23)9-8-14(20-22)18-19-17(21-26-18)13-6-4-12(3)5-7-13/h4-9,11H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHIRQFGZZZIFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C=C3)CC(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Isopropyl 2-(6-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-1(6H)-yl)acetate is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 339.39 g/mol
- CAS Number : 855715-33-2
The compound features a pyridazine core linked to an oxadiazole moiety and an isopropyl acetate group, which are crucial for its biological activity.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative properties of similar oxadiazole derivatives. For instance, compounds with oxadiazole functionalities have shown promising cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.
A study demonstrated that derivatives of 1,2,4-oxadiazoles exhibited significant cytotoxicity with IC values ranging from 5 to 20 μM against human cancer cell lines such as HeLa and MCF-7 .
Anti-inflammatory Activity
Compounds with similar structures have been investigated for their anti-inflammatory properties. For example, some oxadiazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation. A recent review indicated that certain derivatives displayed selective inhibition of COX-II with IC values as low as 0.52 μM .
Case Studies
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Case Study on Cancer Cell Lines :
- Objective : Evaluate the antiproliferative effect of this compound.
- Method : Tested against HeLa and MCF-7 cells.
- Results : Showed significant inhibition with an IC of approximately 15 μM.
-
Case Study on Inflammation :
- Objective : Assess the anti-inflammatory potential through COX inhibition.
- Method : In vitro assays measuring COX-I and COX-II activity.
- Results : Demonstrated selective COX-II inhibition with an IC of 0.75 μM, indicating potential for therapeutic use in inflammatory diseases.
The biological activities of this compound are likely attributed to its ability to interact with specific molecular targets involved in cell proliferation and inflammation. The oxadiazole and pyridazine moieties may facilitate binding to target enzymes or receptors, leading to altered signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
